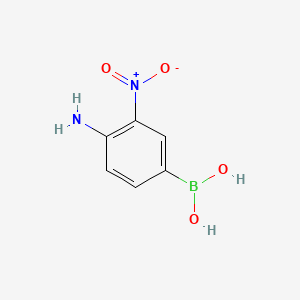

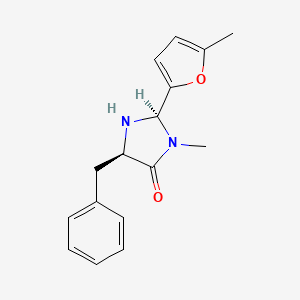

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound that has been studied for various applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate is achieved through a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid followed by reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol . This method showcases the use of stannous chloride as a reducing agent and a Lewis acid, which activates the carboxylic acid for nucleophilic attack by ethanol, leading to simultaneous esterification.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using various spectroscopic techniques such as Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) . Additionally, density functional theory (DFT) calculations, including molecular geometry and vibrational frequencies, are employed to further understand the structure . These methods can be applied to ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride to confirm its structure and understand its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds are studied using natural bond orbital (NBO) analysis to understand intramolecular charge transfer and electron density delocalization . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to describe global reactivity descriptors, which are crucial for explaining the bioactivity of compounds . These techniques can be used to analyze the reactivity of ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are evaluated in different phases using computational methods such as the integral equation formalism polarization continuum model (IEF-PCM) of the DFT method . Additionally, the binding interactions between ligands and receptors can be studied using software tools like Autodock to understand the potential biological activity . These analyses can be applied to ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride to predict its physical, chemical, and biological properties.

Wissenschaftliche Forschungsanwendungen

Polymorphism Studies

Polymorphism in compounds related to Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has been a subject of extensive research. A study by Vogt et al. (2013) on a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlighted the challenges in characterizing polymorphic forms using spectroscopic and diffractometric techniques. This research showcased the importance of using a combination of solid-state nuclear magnetic resonance, molecular spectroscopy methods like infrared, Raman, UV–visible, and fluorescence spectroscopy to differentiate the subtle structural differences between polymorphs. Such studies are crucial for the analytical and physical characterization of pharmaceutical compounds Vogt et al., 2013.

Synthesis and Derivatization

The synthesis and derivatization of related compounds have been explored in several studies. Solymár et al. (2004) discussed the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its transformation into Boc and Fmoc-protected derivatives, a process integral for the creation of various pharmaceutical compounds Solymár et al., 2004. Similarly, a synthesis method for ethyl 3-(3-aminophenyl)propanoate was presented by Nagel et al. (2011), emphasizing the role of such compounds as intermediates in the synthesis of more complex molecules Nagel et al., 2011.

Biocatalysis and Enantioselective Transformations

The use of biocatalysis for the synthesis of pharmaceutical intermediates has also been a focal point of research. A study by Li et al. (2013) demonstrated the application of Methylobacterium oryzae in the biotransformation of ethyl 3-amino-3-phenylpropanoate to produce S-3-amino-3-phenylpropionic acid, highlighting the potential of microbial strains in achieving high enantioselectivity and yield in the production of chiral compounds Li et al., 2013.

Crystal Packing and Molecular Interactions

Studies have also delved into the crystal packing and molecular interactions of related compounds. Zhang et al. (2011) investigated the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing insights into the role of nonhydrogen bonding interactions like N⋯π and O⋯π in the formation of molecular structures Zhang et al., 2011.

Eigenschaften

IUPAC Name |

ethyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10;/h4-7,11H,3,8,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLSWTQHHLZTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride | |

CAS RN |

502842-11-7 |

Source

|

| Record name | Benzenepropanoic acid, β-amino-3-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502842-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.